Product packaging for Chamaejasmenin B(Cat. No.:)

Chamaejasmenin B

Cat. No.: B1632052
M. Wt: 570.5 g/mol
InChI Key: BTCICADMSGBCKA-VGVWILAUSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Nuclear Magnetic Resonance (NMR)

Key ¹H- and ¹³C-NMR data for this compound include:

NMR Data This compound
¹H-NMR (δ, ppm) H-2: 5.77 (d, J = 4.8 Hz); H-2′: 5.22 (d, J = 8.8 Hz); H-3: 3.24 (br s); H-3′: 4.03 (dd, J = 8.8, 3.4 Hz)
¹³C-NMR (δ, ppm) C-4/C-4′: 197.2; C-2/C-2′: 81.7; C-3/C-3′: 48.3; OCH₃: 55.6

The ¹H-NMR spectrum reveals two methoxy groups at δ 3.79–3.82 (s, 3H each) and two aromatic proton sets corresponding to 5,7-dihydroxy and para-oxygenated B rings. The ¹³C-NMR data confirm the presence of two ketone carbonyls (δ ~197 ppm) and dihydrochromene moieties.

Mass Spectrometry (MS)

The compound’s molecular ion peak is observed at m/z 570 (M⁺), with fragmentation patterns consistent with biflavonone structures. High-resolution mass spectrometry (HRMS) confirms the formula C₃₂H₂₆O₁₀ .

X-ray Crystallography and Three-Dimensional Conformation

While X-ray crystallography has not been directly reported for this compound, the technique remains pivotal in resolving stereochemical ambiguities in biflavonoids. For related compounds, such as 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline , X-ray data reveal distorted tetrahedral geometries and intermolecular hydrogen-bonding networks.

In biflavonones, X-ray crystallography typically identifies:

  • Torsion angles between linked flavanone units.
  • Hydrogen-bonding patterns involving hydroxyl and methoxy groups.
  • Stereochemical relationships at critical chiral centers.

For this compound, computational modeling and NOESY correlations (observed in HMBC and ¹H-¹H COSY experiments) suggest a cis-trans arrangement at the C-2/C-3 and C-2′/C-3′ positions.

Comparative Analysis with Related Biflavonoids

Structural Differences

This compound differs from other biflavonoids in stereochemistry and substitution patterns:

Compound Stereochemistry Key Substituents Biological Activity
This compound (2S,2′S,3S,3′S) 5,5′,7,7′-Tetrahydroxy; 4′-methoxyphenyl IC₅₀: 1.08–10.8 μM (anti-proliferative)
Neochamaejasmin B (2R,2′R,3S,3′S) 5,5′,7,7′-Tetrahydroxy; 4′-methoxyphenyl IC₅₀: 3.07–15.97 μM (anti-proliferative)
Chamaejasmenin A (2S,3R;2′R,3′S) 5,5′,7,7′-Tetrahydroxy; 4′-methoxyphenyl Antifungal and antimitotic
Sikokianin A Trans-C-2/C-3 and trans-C-2′/C-3′ 5,7-Dihydroxy; 4′-methoxyphenyl Anti-HIV activity

Functional Implications

The (2S,2′S,3S,3′S) configuration in this compound confers enhanced DNA-damaging and apoptotic effects compared to meso-forms (e.g., isochamaejasmin), which lack chiral centers. The 4′-methoxyphenyl groups improve hydrophobicity, potentially enhancing membrane permeability and cytotoxicity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H26O10 B1632052 Chamaejasmenin B

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C32H26O10

Molecular Weight

570.5 g/mol

IUPAC Name

(2S)-3-[(2S,3S)-5,7-dihydroxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-5,7-dihydroxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C32H26O10/c1-39-19-7-3-15(4-8-19)31-27(29(37)25-21(35)11-17(33)13-23(25)41-31)28-30(38)26-22(36)12-18(34)14-24(26)42-32(28)16-5-9-20(40-2)10-6-16/h3-14,27-28,31-36H,1-2H3/t27-,28?,31-,32-/m1/s1

InChI Key

BTCICADMSGBCKA-VGVWILAUSA-N

SMILES

COC1=CC=C(C=C1)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)OC

Isomeric SMILES

COC1=CC=C(C=C1)[C@@H]2[C@@H](C(=O)C3=C(C=C(C=C3O2)O)O)C4[C@H](OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)OC

Canonical SMILES

COC1=CC=C(C=C1)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)OC

Origin of Product

United States

Scientific Research Applications

In Vitro Anti-Cancer Activity

Chamaejasmenin B has shown substantial anti-tumor efficacy across several human cancer cell lines:

  • Cell Lines Tested : The compound was tested on eight human solid tumor cell lines, including A549 (lung adenocarcinoma) and KHOS (osteosarcoma).
  • Mechanisms of Action :
    • Induction of apoptosis through activation of caspase-3 and cleavage of PARP.
    • Cell cycle arrest at the G0/G1 phase.
    • Increased expression of DNA damage markers such as γ-H2AX.

The IC50 values for this compound ranged from 1.08 to 10.8 μmol/L, indicating its potency compared to neochamaejasmin C, which had higher IC50 values ranging from 3.07 to 15.97 μmol/L .

Cell Line IC50 (μmol/L) Mechanism
A5491.08Apoptosis, G0/G1 arrest
KHOS10.8DNA damage induction

In Vivo Anti-Cancer Activity

In vivo studies have further validated the anti-cancer effects of this compound:

  • Melanoma Models : In mouse xenograft models of melanoma (B16F0 and B16F10), this compound significantly inhibited tumor growth and induced apoptosis in tumor cells.
  • Mechanisms Observed :
    • Increased reactive oxygen species (ROS) levels leading to apoptosis.
    • Inhibition of cell migration and invasion .

Immunomodulatory Effects

This compound also exhibits immunomodulatory properties:

  • Macrophage Polarization : It has been shown to reverse M2-dominant polarization in macrophages within the tumor microenvironment, thereby enhancing anti-tumor immunity .
  • Metastatic Inhibition : The compound inhibits metastatic outgrowth by targeting specific signaling pathways associated with TGF-beta regulation, which is crucial in cancer progression .

Anti-Angiogenic Properties

Recent studies have identified this compound as a potential anti-angiogenic agent:

  • Vascular Endothelial Cells : It negatively regulates angiogenesis in breast cancer by affecting the interactions between tumor cells and vascular endothelial cells .
  • Therapeutic Implications : These findings suggest that this compound could be developed into a therapeutic agent not only for direct tumor inhibition but also for preventing tumor-associated angiogenesis.

Case Studies and Research Findings

Several case studies underscore the clinical relevance of this compound:

  • Breast Cancer Study : A study demonstrated that this compound effectively reduced breast cancer cell metastasis by modulating macrophage activity and TGF-beta signaling pathways .
  • Lung Cancer Study : Another investigation highlighted its selective cytotoxicity against lung adenocarcinoma cells while sparing normal cells, suggesting a favorable therapeutic index for clinical applications .

Comparison with Similar Compounds

Key Mechanisms of Action :

  • Anticancer Activity : Inhibits breast cancer metastasis by reversing M2-dominant macrophage polarization via suppression of the IL-4/AKT/mTOR pathway .
  • TGF-β Modulation : Rebalances the TGF-β paradox, selectively inhibiting pro-metastatic signaling without promoting tumor growth .
  • DNA Damage and Apoptosis : Induces G0/G1 cell cycle arrest, γ-H2AX expression (a DNA damage marker), and apoptosis in multiple cancer cell lines .

Comparison with Structurally Similar Compounds

Chamaejasmenin B belongs to a class of biflavonoids and related compounds with diverse bioactivities. Below is a detailed comparison with its structural and functional analogues:

Neochamaejasmin C

  • Structure: A 3,3"-biflavanone with methoxy substitutions .
  • Source : Stellera chamaejasme L. roots.
  • Bioactivity :
    • Exhibits antimitotic and antifungal activity against Pyricularia oryzae .
    • IC₅₀ Values : 3.07–15.97 μM (vs. 1.08–10.8 μM for this compound) in human cancer cell lines (e.g., A549, KHOS) .
  • Key Difference : Lower antiproliferative potency compared to this compound .

Chamaejasmenin C

  • Structure: A biflavonoid with a C-3/C-3" linkage, distinct hydroxylation patterns .
  • Source : Stellera chamaejasme L. roots.
  • Bioactivity :
    • Nematicidal Activity : LC₅₀ = 47.8–3.1 μM against Bursaphelenchus xylophilus at 24–72 h .
    • Antifungal Activity : Inhibits Botrytis cinerea and Colletotrichum acutatum .

Neochamaejasmin B

  • Structure: A biflavanone with a C-3/C-3" linkage and methoxy groups .
  • Source : Stellera chamaejasme L. roots.
  • Bioactivity :
    • Phytotoxic Activity : IC₅₀ = 6.9 μg/mL against Arabidopsis thaliana seedlings .
    • Antimicrobial Activity : Effective against Fusarium graminearum and Alternaria solani .
  • Key Difference : Primarily phytotoxic and antimicrobial, unlike this compound’s anticancer focus .

Ruixianglangdusu B

  • Structure: A biflavonoid with a unique substitution pattern .
  • Source : Stellera chamaejasme L. roots.
  • Bioactivity: Nematicidal Activity: LC₅₀ = 227.4–15.7 μM against B. xylophilus . Immunomodulatory Effects: Enhances immune response in preclinical models .
  • Key Difference: Broader immunomodulatory effects but weaker anticancer activity than this compound .

Functional Comparison in Key Pathways

Anticancer Mechanisms

Compound Target Pathway Key Effect IC₅₀/EC₅₀ (Cancer Cells) Reference
This compound IL-4/AKT/mTOR Reverses M2 macrophage polarization 1.08–10.8 μM
Neochamaejasmin C DNA damage/apoptosis Induces G0/G1 arrest and γ-H2AX expression 3.07–15.97 μM
Chamaejasmenin C N/A Limited anticancer data N/A

Nematicidal and Antimicrobial Activity

Compound Target Organism LC₅₀/IC₅₀ Key Application Reference
This compound N/A N/A Anticancer
Chamaejasmenin C B. xylophilus 47.8–3.1 μM (72 h) Agriculture
Ruixianglangdusu B B. xylophilus 227.4–15.7 μM (72 h) Agriculture

Discussion and Clinical Implications

This compound stands out for its dual role in reprogramming tumor-associated macrophages (TAMs) and directly inhibiting cancer cell proliferation, a combination rarely observed in related biflavonoids . While analogues like Chamaejasmenin C and Ruixianglangdusu B excel in agricultural applications (e.g., nematocidal activity), this compound’s specificity for the IL-4/AKT/mTOR pathway makes it a promising candidate for metastatic breast cancer therapy .

Preparation Methods

Solvent Selection and Maceration

The powdered roots undergo exhaustive maceration in 95% aqueous ethanol (EtOH) at room temperature. This solvent system balances polarity to solubilize both hydrophilic and lipophilic constituents. Four sequential extractions, each using a 5:1 solvent-to-biomass ratio (5 L solvent per 3 kg roots), are performed over 72 hours to achieve saturation. Ethanol’s low toxicity and high diffusivity make it ideal for preliminary extraction, though alternatives like methanol-dichloromethane mixtures have been explored in related biflavonoid studies.

Liquid-Liquid Partitioning

The combined ethanolic extract is concentrated under reduced pressure to yield a crude residue (360 g from 3 kg roots), which is then suspended in deionized water. Sequential partitioning with petroleum ether (PE), ethyl acetate (EtOAc), and n-butanol (BuOH) isolates components by polarity. The ethyl acetate fraction (160 g), enriched in mid-polarity compounds like this compound, is retained for further purification.

Table 1: Solvent Partitioning of Crude Extract

Solvent Polarity Index Fraction Mass (g) Target Compounds
Petroleum Ether 0.1 45 Lipophilic impurities
Ethyl Acetate 4.4 160 This compound
n-Butanol 4.7 86 Polar glycosides

Purification and Isolation Methods

Column Chromatography

The ethyl acetate fraction is subjected to silica gel column chromatography using a stepwise petroleum ether-ethyl acetate gradient (9:1 → 5:5, v/v). This elution profile incrementally increases polarity to separate analogs based on hydroxylation and methylation patterns. Fraction 3, eluted at 7:3 (PE:EtOAc), is enriched in this compound and further purified on a silica gel column with methanol-water gradients (7:3 → 9:1, v/v).

Table 2: Chromatographic Conditions for this compound Isolation

Step Stationary Phase Mobile Phase Key Fractions Yield (mg)
Preliminary CC Silica Gel 60 PE:EtOAc (9:1 → 5:5) Fr. 3 124
Secondary CC Silica Gel 60 MeOH:H₂O (7:3 → 9:1) Fr. 3.2 98

Final Purification

Final polishing is achieved via preparative reverse-phase HPLC using acetonitrile-water gradients, yielding this compound with >95% purity. Lyophilization is employed to stabilize the compound, with subsequent dissolution in saline containing 10% dimethyl sulfoxide (DMSO) and 1% Tween-80 for pharmacological assays.

Structural Characterization

Spectroscopic Analysis

Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are pivotal in confirming this compound’s structure. The $$ ^1H $$-NMR spectrum reveals diagnostic signals for flavanone subunits, including aromatic protons at δ 7.50 (H-5), 6.54 (H-6), and 6.45 (H-8), alongside methoxy groups at δ 3.77 (OCH₃). HRMS data ([M + H]⁺ at m/z 541.1487) corroborate the molecular formula C₃₁H₂₄O₉.

Crystallographic Validation

While X-ray crystallography data for this compound remain unpublished, analogous biflavonoids like neochamaejasmin C exhibit planar configurations stabilized by intramolecular hydrogen bonding, as inferred from $$ ^13C $$-NMR chemical shifts.

Analytical Data and Quality Control

Table 3: Key Spectroscopic Data for this compound

Technique Parameters Observations
$$ ^1H $$-NMR 500 MHz, CDCl₃ δ 7.50 (d, J = 8.2 Hz, H-5), 6.45 (s, H-8)
HRMS ESI+, m/z 541.1487 ([M + H]⁺, calc. 541.1499)
UV-Vis λmax (MeOH) 262, 330 nm

Purity assessments via HPLC-DAD (diode array detection) confirm minimal co-eluting peaks, with chromatograms showing a single dominant signal at retention time 12.8 min.

Q & A

Q. What standardized methods are used to isolate and purify Chamaejasmenin B from Stellera chamaejasme L.?

this compound is typically isolated via solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography (silica gel, Sephadex LH-20) and HPLC for purification. Structural confirmation is achieved through NMR (¹H, ¹³C) and mass spectrometry (ESI-MS) . Researchers must validate purity using HPLC-DAD/UV (>95%) and ensure reproducibility by cross-referencing spectral data with published literature .

Q. What in vitro assays are recommended to evaluate this compound’s anticancer activity?

Common assays include:

  • Cytotoxicity : MTT or SRB assays against cancer cell lines (e.g., breast cancer MCF-7, MDA-MB-231) .
  • Anti-migration/Invasion : Wound healing and Transwell assays to assess metastatic inhibition .
  • Apoptosis : Flow cytometry (Annexin V/PI staining) and caspase-3/7 activity assays. Researchers should include positive controls (e.g., doxorubicin) and normalize results to cell viability .

Q. How is the structural stability of this compound validated under experimental conditions?

Stability studies involve:

  • Thermal stress testing (40–60°C for 24–72 hours).
  • pH stability (pH 3–9 buffers, analyzed via HPLC).
  • Light exposure (ICH Q1B guidelines). Degradation products are characterized using LC-MS/MS, with data compared to reference standards .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy of this compound?

Discrepancies often arise from pharmacokinetic factors (e.g., poor bioavailability, metabolic instability). Mitigation strategies include:

  • Pharmacokinetic profiling : Assess plasma half-life (t½), Cmax, and AUC via LC-MS/MS in rodent models .
  • Formulation optimization : Use liposomal encapsulation or PEGylation to enhance solubility and targeting .
  • Mechanistic validation : Compare transcriptomic (RNA-seq) and proteomic profiles of treated in vitro vs. in vivo samples to identify confounding factors .

Q. What statistical approaches adjust for multiple testing errors in omics studies investigating this compound’s mechanisms?

For high-throughput data (e.g., RNA-seq, proteomics):

  • Apply the Benjamini-Hochberg procedure to control the false discovery rate (FDR < 0.05) .
  • Use pathway enrichment tools (DAVID, GSEA) with adjusted p-values to prioritize biologically relevant pathways.
  • Validate findings via orthogonal methods (e.g., qRT-PCR for gene expression, Western blot for protein levels) .

Q. What experimental designs address this compound’s dual role as a pro-apoptotic and anti-inflammatory agent?

Hypothesis-driven workflows include:

  • Dose-response stratification : Test low (anti-inflammatory) vs. high (pro-apoptotic) doses in parallel models (e.g., LPS-induced macrophages vs. cancer cells).
  • Time-course experiments : Monitor NF-κB and caspase-3 activation kinetics to identify temporal cross-talk.
  • Knockout models : Use siRNA or CRISPR to silence target genes (e.g., Bcl-2, COX-2) and isolate mechanism-specific effects .

Q. How can researchers optimize this compound’s selectivity to reduce off-target toxicity?

Strategies involve:

  • Target engagement assays : CETSA (Cellular Thermal Shift Assay) to confirm direct binding to intended targets (e.g., Gas6/Axl axis) .
  • Off-target screening : Chemoproteomics or kinase profiling panels.
  • Structure-activity relationship (SAR) studies : Modify hydroxyl or methyl groups on the flavanone backbone to enhance specificity .

Methodological Considerations

  • Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Publish raw data (e.g., NMR spectra, dose-response curves) in supplementary materials .
  • Ethical Compliance : For in vivo studies, follow ARRIVE guidelines and obtain institutional animal care committee approval .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chamaejasmenin B
Reactant of Route 2
Chamaejasmenin B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.